molecular formula C8H2ClF3N2 B13009529 4-Chloro-6,7,8-trifluoroquinazoline

4-Chloro-6,7,8-trifluoroquinazoline

Cat. No.: B13009529
M. Wt: 218.56 g/mol
InChI Key: GEIJMPJKMKNFGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6,7,8-trifluoroquinazoline is a chemical compound belonging to the quinazoline family, characterized by the presence of a quinazoline core substituted with chlorine and fluorine atoms. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 4-Chloro-6,7,8-trifluoroquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these steps to achieve higher yields and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

4-Chloro-6,7,8-trifluoroquinazoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For instance, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

4-Chloro-6,7,8-trifluoroquinazoline has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for designing novel drugs with potential anticancer, antibacterial, and antiviral activities.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular targets.

    Industrial Applications: In the chemical industry, it is used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-Chloro-6,7,8-trifluoroquinazoline involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death .

In cancer research, the compound has been shown to inhibit the epidermal growth factor receptor (EGFR) pathway, which is crucial for cell proliferation and survival. By blocking this pathway, this compound can induce apoptosis and inhibit tumor growth .

Comparison with Similar Compounds

4-Chloro-6,7,8-trifluoroquinazoline can be compared with other quinazoline derivatives, such as:

    4-Chloro-6,7-dimethoxyquinazoline: This compound has similar halogen substitutions but with methoxy groups instead of fluorine.

    4,6,7-Substituted Quinazolines: These derivatives have various substitutions at the 4, 6, and 7 positions, leading to different biological activities.

    Fluorinated Quinolines: These compounds share the quinoline core with fluorine substitutions, similar to this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms enhances its reactivity and potential for diverse applications in scientific research and industry .

Properties

Molecular Formula

C8H2ClF3N2

Molecular Weight

218.56 g/mol

IUPAC Name

4-chloro-6,7,8-trifluoroquinazoline

InChI

InChI=1S/C8H2ClF3N2/c9-8-3-1-4(10)5(11)6(12)7(3)13-2-14-8/h1-2H

InChI Key

GEIJMPJKMKNFGT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1F)F)F)N=CN=C2Cl

Origin of Product

United States

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